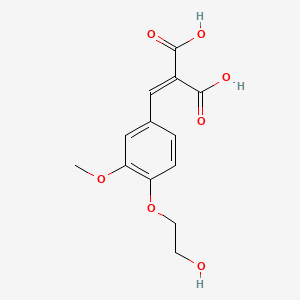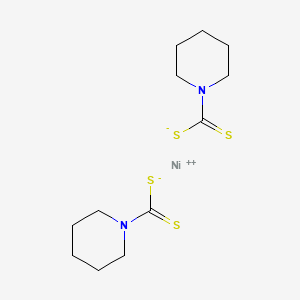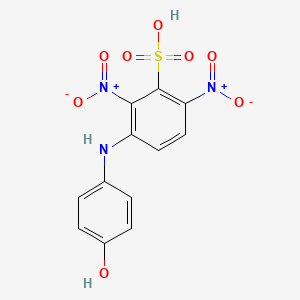
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is a complex organic compound characterized by the presence of a hydroxyphenyl group, amino group, and dinitrobenzenesulphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid typically involves the nitration of 4-aminophenol followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the nitration of 4-aminophenol to form 4-nitroaniline. This intermediate is then subjected to further nitration and sulfonation to yield the final product. The process requires careful control of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like chlorosulfonic acid and sulfur trioxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic group confers significant antioxidative potential, modulating oxidative stress pathways.
Anticancer Activity: The compound exerts its effects by reducing cell viability and suppressing cell migration, potentially through the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant and anticancer properties.
4-Hydroxyphenylacetic acid: Exhibits similar antioxidative properties and is used in various biological applications.
Uniqueness
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is unique due to its combination of hydroxyphenyl, amino, and dinitrobenzenesulphonic acid moieties, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
94094-80-1 |
|---|---|
Formule moléculaire |
C12H9N3O8S |
Poids moléculaire |
355.28 g/mol |
Nom IUPAC |
3-(4-hydroxyanilino)-2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H9N3O8S/c16-8-3-1-7(2-4-8)13-9-5-6-10(14(17)18)12(24(21,22)23)11(9)15(19)20/h1-6,13,16H,(H,21,22,23) |
Clé InChI |
YFPQLLJMKAPUQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C(=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



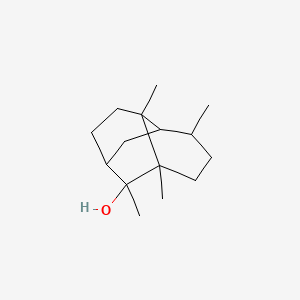
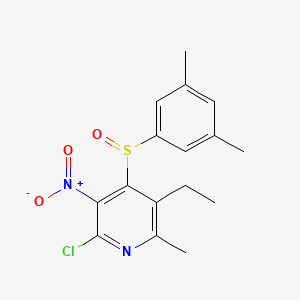
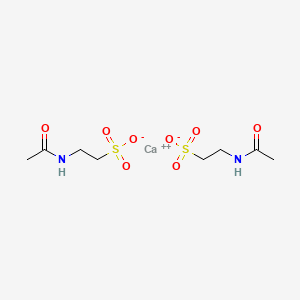



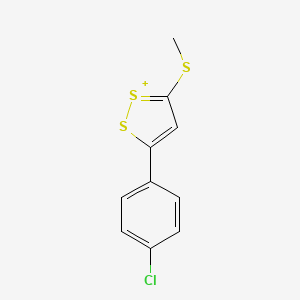
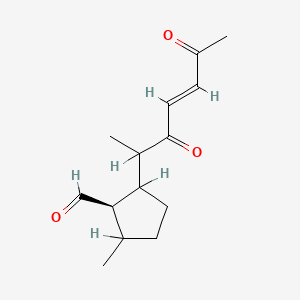
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
